Thallium carbonate

描述

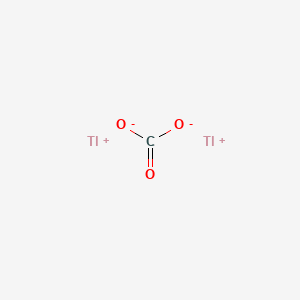

Structure

3D Structure of Parent

属性

IUPAC Name |

thallium(1+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Tl/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASUJKKKKGHFBF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Tl+].[Tl+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Tl2CO3, CO3Tl2 | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Thallium(I) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thallium(I)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024332 | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Heavy, shiny, colorless or white crystals. Used in the manufacture of imitation diamonds. Also used in analysis to test for carbon disulfide and as a fungicide. (EPA, 1998), Shiny colorless or white solid; Highly refractive; Soluble in water; [Hawley] White crystalline solid; [MSDSonline], COLOURLESS OR WHITE CRYSTALS. | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

333.6 °C | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 PART TO 24 PARTS WATER (W/W); 1 PART TO 3.7 PARTS BOILING WATER, INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE, In water, 52,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 5.2 (moderate) | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

7.1 (EPA, 1998) - Denser than water; will sink, 7.1, 7.1 g/cm³ | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Less than 1X10-6 mm Hg at 25 °C | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

HEAVY, SHINY, COLORLESS OR WHITE CRYSTALS, COLORLESS, MONOCLINIC CRYSTALS | |

CAS No. |

6533-73-9, 29809-42-5 | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006533739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thallium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, thallium(1+) salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dithallium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLOUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H673633FTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 °F (EPA, 1998), 272 °C | |

| Record name | THALLOUS CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5204 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITHALLIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6009 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THALLIUM CARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1221 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Thallium(I) Carbonate from Thallous Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thallium(I) carbonate (Tl₂CO₃) from thallous hydroxide (B78521) (TlOH). The document details the necessary experimental protocols, presents key quantitative data in a structured format, and includes a visualization of a relevant experimental workflow. Due to the high toxicity of thallium compounds, all procedures must be conducted with appropriate safety measures in a well-ventilated laboratory setting.

Introduction

Thallium(I) carbonate is a white, crystalline solid that is notable for its solubility in water, a characteristic not common among heavy metal carbonates. It serves as a precursor in the synthesis of other thallium-based materials, which have applications in specialized fields such as the manufacturing of high-refractive-index glass and certain electronic components. The synthesis of thallium(I) carbonate is most directly achieved by the reaction of an aqueous solution of thallous hydroxide with carbon dioxide. This process relies on the basic nature of thallous hydroxide and its ability to readily absorb atmospheric or introduced carbon dioxide to form the carbonate salt.

Quantitative Data Summary

The successful synthesis of thallium(I) carbonate requires a thorough understanding of the properties of both the starting material and the final product. The following tables summarize key quantitative data for thallous hydroxide and thallium(I) carbonate.

Table 1: Physicochemical Properties of Thallous Hydroxide (TlOH)

| Property | Value |

| Molar Mass | 221.39 g/mol [1] |

| Appearance | Yellow needles[1] |

| Density | 7.44 g/cm³[2] |

| Solubility in Water | Very soluble[1] |

| Basicity | Strong base[3] |

Table 2: Physicochemical Properties of Thallium(I) Carbonate (Tl₂CO₃)

| Property | Value |

| Molar Mass | 468.78 g/mol [4] |

| Appearance | White crystals[4] |

| Density | 7.1 g/cm³[4] |

| Melting Point | 272 °C[4] |

| Solubility in Water | 1 part in 24 parts water[4] |

| Solubility in Organic Solvents | Insoluble in alcohol[4] |

Experimental Protocol: Synthesis of Thallium(I) Carbonate

This protocol is divided into two main stages: the preparation of a pure aqueous solution of thallous hydroxide and the subsequent carbonation to yield thallium(I) carbonate.

Stage 1: Preparation of Aqueous Thallous Hydroxide

A key challenge in this synthesis is the prevention of premature thallium(I) carbonate formation, as thallous hydroxide readily reacts with atmospheric carbon dioxide. Therefore, the use of deionized, decarbonated water is crucial.

Materials:

-

Thallium(I) sulfate (B86663) (Tl₂SO₄)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O)

-

Deionized, decarbonated water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Prepare Reactant Solutions: Prepare separate aqueous solutions of thallium(I) sulfate and barium hydroxide in deionized, decarbonated water.

-

Reaction: Gently heat the thallium(I) sulfate solution while stirring and slowly add the barium hydroxide solution. A white precipitate of barium sulfate (BaSO₄) will form.

-

Filtration: Allow the reaction mixture to cool to room temperature and then filter to remove the barium sulfate precipitate. The clear filtrate is an aqueous solution of thallous hydroxide.

Stage 2: Carbonation and Isolation of Thallium(I) Carbonate

Materials:

-

Aqueous thallous hydroxide solution (from Stage 1)

-

Carbon dioxide (gas cylinder or dry ice)

-

Crystallizing dish

-

Desiccator

Procedure:

-

Carbonation: Transfer the thallous hydroxide solution to a beaker. Bubble carbon dioxide gas through the solution at a moderate rate with continuous stirring. Alternatively, small pieces of dry ice can be carefully added to the solution. The reaction is complete when the solution becomes neutral.

-

Crystallization: Transfer the resulting thallium(I) carbonate solution to a crystallizing dish and reduce the volume by gentle heating to encourage crystallization. Allow the solution to cool slowly to room temperature.

-

Isolation and Drying: Collect the white crystals of thallium(I) carbonate by filtration. Wash the crystals with a small amount of cold, deionized water and dry them in a desiccator.

Visualization of an Experimental Workflow

Thallium ions (Tl⁺) are often used as a surrogate for potassium ions (K⁺) in biological assays due to their similar ionic radii. A common application is in thallium flux assays to screen for modulators of potassium channels, which are important drug targets. The following diagram illustrates the workflow of a typical thallium flux assay.

Caption: Workflow of a thallium flux assay for identifying potassium channel modulators.

Safety Precautions

Thallium and its compounds are extremely toxic and should be handled with the utmost care. Acute and chronic exposure can lead to severe neurological damage and other health issues. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All thallium-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.

References

Thallium(I) Carbonate: A Comprehensive Technical Guide for Researchers

CAS Number: 6533-73-9

This technical guide provides an in-depth overview of thallium(I) carbonate (Tl₂CO₃), a highly toxic inorganic compound. It is intended for researchers, scientists, and drug development professionals who require detailed information on its properties, synthesis, and handling. This document summarizes key data in structured tables, outlines a detailed experimental protocol for a characteristic reaction, and includes a mandatory visualization of the experimental workflow.

Core Properties and Data

Thallium(I) carbonate, also known as thallous carbonate, is a white, crystalline solid.[1][2] Unlike many heavy metal carbonates, it is soluble in water.[1][2] It serves as a precursor in the synthesis of other thallium compounds and has niche applications in the manufacturing of imitation diamonds and in analytical chemistry for the detection of carbon disulfide.[3][4]

Physicochemical Properties

The fundamental physical and chemical properties of thallium(I) carbonate are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6533-73-9 | [5] |

| Molecular Formula | Tl₂CO₃ | [5] |

| Molecular Weight | 468.78 g/mol | [5] |

| Appearance | White crystalline solid | [1] |

| Density | 7.11 g/mL at 25 °C | [5] |

| Melting Point | 272 °C (522 °F; 545 K), decomposes | [1] |

| Solubility in Water | 5.2 g/100 mL at 25 °C; 27.2 g/100 mL at 100 °C | [1] |

| Solubility in other solvents | Insoluble in ethanol, ether, and acetone | [1] |

| Crystal Structure | Monoclinic | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of thallium(I) carbonate.

| Spectrum Type | Key Peaks/Information | Reference(s) |

| Infrared (IR) Spectroscopy | IR spectral data is available and can be accessed for compound verification. | [3] |

| Raman Spectroscopy | Raman spectral data is available for structural analysis. The symmetric stretching of the carbonate ion (ν₁) is typically observed around 1080 cm⁻¹. Asymmetric stretching (ν₃) and bending modes (ν₂, ν₄) are also present. | [3][6] |

Synthesis and Reactivity

Synthesis

Thallium(I) carbonate is typically synthesized by the reaction of thallium(I) hydroxide (B78521) with carbon dioxide.[1][7] An aqueous solution of thallium(I) hydroxide is saturated with carbon dioxide, leading to the precipitation of thallium(I) carbonate.[3]

Reaction: 2TlOH(aq) + CO₂(g) → Tl₂CO₃(s) + H₂O(l)

Due to the high toxicity of thallium compounds, this synthesis must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reactivity with Acids

As a typical carbonate, thallium(I) carbonate reacts with strong acids to produce a thallium salt, water, and carbon dioxide gas.[2][8] This reaction is a key characteristic of its chemical behavior.

Reaction: Tl₂CO₃(s) + 2HCl(aq) → 2TlCl(aq) + H₂O(l) + CO₂(g)

Experimental Protocol: Reaction with Hydrochloric Acid

This protocol details the procedure for reacting thallium(I) carbonate with hydrochloric acid. This experiment demonstrates the characteristic effervescence of carbonates and should be performed with extreme caution due to the high toxicity of thallium compounds.

Objective: To observe the reaction of thallium(I) carbonate with a strong acid and to confirm the production of carbon dioxide gas.

Materials:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Dilute hydrochloric acid (HCl), 1 M

-

Limewater (saturated solution of calcium hydroxide, Ca(OH)₂)

-

Deionized water

-

Test tubes and a test tube rack

-

Side-arm test tube with a stopper

-

Delivery tube

-

Spatula

-

Measuring cylinder

Safety Precautions:

-

Extreme Toxicity: Thallium and its compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[9]

-

Always handle thallium(I) carbonate in a certified chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double gloving is recommended).[10][11]

-

Avoid generating dust.[10]

-

All thallium-contaminated waste must be disposed of as hazardous waste according to institutional guidelines.[10]

Procedure:

-

Set up the apparatus as shown in the workflow diagram below.

-

Add a small amount (approximately 0.5 g) of thallium(I) carbonate to the side-arm test tube using a spatula.

-

Fill a separate test tube with approximately 5 mL of limewater.

-

Place the end of the delivery tube into the limewater, ensuring it is submerged.

-

Carefully add 5 mL of 1 M hydrochloric acid to the side-arm test tube containing the thallium(I) carbonate.

-

Immediately seal the side-arm test tube with the stopper.

-

Observe the reaction in the side-arm test tube and any changes in the limewater.

-

Record all observations. Brisk effervescence should be observed in the reaction tube, and the limewater should turn cloudy, indicating the production of carbon dioxide.[12]

Toxicity and Safety

Thallium(I) carbonate is extremely toxic and poses a severe health hazard.[1] It can be absorbed through the skin, by inhalation of dust, or by ingestion.[8][9]

Toxicological Data

The lethal dose values highlight the acute toxicity of thallium compounds.

| Parameter | Value | Species/Route | Reference(s) |

| LD₅₀ (median lethal dose) | 21 mg/kg | Mouse, oral | [1] |

| LDLo (lowest published lethal dose) | 23 mg/kg | Rat, oral | [1] |

| Probable Oral Lethal Dose (Human) | 5-50 mg/kg | Human, oral | [4] |

Symptoms of Exposure

Exposure to thallium compounds can lead to a wide range of severe symptoms, which may be delayed.[9] These include:

-

Gastrointestinal effects: abdominal pain, nausea, vomiting, and diarrhea.[9]

-

Neurological effects: peripheral neuropathy, headaches, delirium, and convulsions.[9]

-

Dermatological effects: Hair loss is a characteristic sign of thallium poisoning.[8]

Due to the cumulative and severe effects of thallium poisoning, immediate medical attention is required following any suspected exposure.

Applications

Despite its toxicity, thallium(I) carbonate has been utilized in several specialized fields:

-

Precursor for Thallium Compounds: It is a common starting material for the synthesis of other thallium(I) salts, such as thallium nitrate (B79036) and thallium halides.[3]

-

Artificial Diamonds: It has been used in the manufacturing of high-refractive-index glass, sometimes referred to as imitation diamonds.[3][4]

-

Analytical Chemistry: It can be used in the analysis of sulfur dioxide and for spectral analysis.[3]

-

Fungicide: It has also been employed as a fungicide, though this application is limited due to its high toxicity.[2]

References

- 1. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 2. Thallium(I) carbonate Facts for Kids [kids.kiddle.co]

- 3. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. THALLIUM(I) CARBONATE | 6533-73-9 [chemicalbook.com]

- 5. Thallium(I) carbonate 99.9 trace metals 6533-73-9 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. zegmetal.com [zegmetal.com]

- 8. ICSC 1221 - THALLIUM CARBONATE [inchem.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. embibe.com [embibe.com]

An In-depth Technical Guide to the Crystal Structure of Anhydrous Thallium(I) Carbonate (Tl₂CO₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous thallium(I) carbonate (Tl₂CO₃), a compound of interest in various chemical and material science applications. This document outlines the crystallographic parameters, experimental procedures for structure determination, and a logical workflow for such analyses.

Crystal Structure and Properties

Anhydrous thallium(I) carbonate crystallizes in a monoclinic system.[1][2] The most consistently reported space group is C2/m, with four formula units (Z = 4) per unit cell.[2][3][4][5][6] The structure is characterized by the arrangement of thallium(I) cations and carbonate anions. Notably, all atoms, with the exception of one oxygen atom, are situated on crystallographic mirror planes.[3][4][6]

Studies have shown that the crystal structure of Tl₂CO₃ is stable under high-pressure conditions, with no phase transitions observed up to at least 5.82 GPa.[2][3] At pressures around 6.7 GPa, the material undergoes a phase transition that results in the destruction of the single crystal.[3] The compression primarily impacts the region of the structure containing the nonbonded electron lone pairs of the Tl⁺ cations.[5]

Crystallographic Data

The following table summarizes the key crystallographic data for anhydrous thallium(I) carbonate at ambient and elevated pressures.

| Parameter | Value (Ambient Conditions) | Value (at 3.56 GPa) | Value (at 5.82 GPa) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/m | C2/m | C2/m |

| a (Å) | 12.02 (2)[2] | 11.62 (2) | 11.39 (3) |

| b (Å) | 5.150 (2)[2] | 4.986 (3) | 4.88 (1) |

| c (Å) | 7.198 (4)[2] | 6.942 (6) | 6.79 (1) |

| β (°) | 122.08 (10)[2] | 121.57 (8) | 121.1 (1) |

| Volume (ų) | 377.6 (8)[2] | 342.3 (9) | 325 (1) |

| Z | 4[2] | 4 | 4 |

| Temperature (K) | 300[2] | Room Temperature | Room Temperature |

| Radiation | Mo Kα[2] | Mo Kα | Mo Kα |

Note: Data for high-pressure conditions are sourced from studies by Grzechnik & Friese (2008) and subsequent work. Slight variations in ambient condition parameters may be found in the literature.

Experimental Protocols

The determination of the crystal structure of anhydrous thallium(I) carbonate has been primarily achieved through single-crystal X-ray diffraction.

Synthesis of Thallium(I) Carbonate Crystals

Crystals of Tl₂CO₃ suitable for single-crystal X-ray diffraction are typically synthesized by the reaction of thallium(I) hydroxide (B78521) with carbon dioxide, a method referenced from the work of Marchand et al. (1975).[3]

Procedure:

-

An aqueous solution of thallium(I) hydroxide (TlOH) is prepared.

-

Carbon dioxide (CO₂) gas is bubbled through the TlOH solution, or the solution is exposed to a CO₂ atmosphere.

-

The reaction leads to the precipitation of thallium(I) carbonate (Tl₂CO₃) as it is less soluble in water than the hydroxide. Reaction: 2TlOH + CO₂ → Tl₂CO₃ + H₂O

-

The resulting Tl₂CO₃ crystals are then collected, washed, and dried.

Single-Crystal X-ray Diffraction

The crystallographic data presented were obtained using single-crystal X-ray diffraction techniques, including high-pressure studies conducted in a diamond anvil cell.[3][5]

Methodology:

-

Crystal Mounting: A suitable single crystal of Tl₂CO₃ with dimensions of approximately 0.10 x 0.07 x 0.05 mm is selected and mounted on a goniometer head.[2]

-

Data Collection:

-

For ambient conditions, the crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).

-

For high-pressure studies, the crystal is loaded into a diamond anvil cell, which allows for the application of gigapascal-range pressures.[3] A pressure-transmitting medium is used to ensure hydrostatic conditions.

-

A diffractometer, such as a Stoe IPDS 2T, is used to collect the diffraction data at the desired pressure and temperature.[3]

-

-

Data Processing:

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson synthesis.

-

The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of anhydrous thallium(I) carbonate.

This guide provides a foundational understanding of the crystal structure of anhydrous thallium(I) carbonate for researchers and professionals in related fields. The provided data and protocols are based on published scientific literature.

References

- 1. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 2. Crystal structure and stability of Tl2CO3 at high pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Tl(2)CO(3) at 3.56 GPa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility of thallium carbonate in water vs organic solvents

An In-depth Technical Guide on the Solubility of Thallium(I) Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(I) carbonate, with the chemical formula Tl₂CO₃, is an inorganic salt that appears as heavy, shiny, colorless, or white crystals.[1] It is a highly toxic compound and is handled with significant safety precautions.[2][3] Despite its toxicity, which limits its commercial applications, understanding its solubility is crucial for chemical synthesis, material science, and toxicological studies.[2][4] This guide provides a detailed overview of the solubility of thallium(I) carbonate in water and common organic solvents, outlines a standard experimental protocol for solubility determination, and presents logical workflows through diagrams.

Solubility in Aqueous Systems

The solubility of thallium(I) carbonate in water is moderate at room temperature and increases significantly with temperature. This property is characteristic of many ionic salts where the dissolution process is endothermic.

Data Presentation: Aqueous Solubility

The quantitative solubility of thallium(I) carbonate in water at different temperatures is summarized below.

| Temperature (°C) | Solubility (g / 100 mL) | Molar Concentration (mol/L)† |

| 25 | 5.2[3][4] | ~0.11 M |

| 100 | 27.2[4] | ~0.58 M |

†Molar concentration is an approximation calculated based on the g/100 mL value and the molar mass of Tl₂CO₃ (468.78 g/mol ), assuming the volume of the solvent does not change significantly upon dissolution.

One source also describes the solubility as 1 part solute to 24 parts water by weight at standard temperature, and 1 part to 3.7 parts in boiling water, which aligns with the data presented.[1]

Solubility in Organic Solvents

Thallium(I) carbonate is an ionic compound. Due to its high polarity and the strong electrostatic forces between the thallium(I) (Tl⁺) and carbonate (CO₃²⁻) ions, it does not readily dissolve in non-polar or weakly polar organic solvents.

Data Presentation: Organic Solvent Solubility

The solubility of thallium(I) carbonate in several common organic solvents is detailed below.

| Solvent | Chemical Formula | Solubility |

| Ethanol (Absolute) | C₂H₅OH | Insoluble[1][2][5] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2][5][6][7] |

| Acetone | (CH₃)₂CO | Insoluble[1][2][5][6][7] |

This lack of solubility is a critical consideration in organic synthesis where Tl₂CO₃ might be used as a reagent, necessitating careful selection of the reaction medium, or the use of phase-transfer catalysts.

Experimental Protocols: Solubility Determination

A standard and reliable method for determining the solubility of a salt like thallium(I) carbonate as a function of temperature involves constructing a solubility curve. The following protocol is a generalized procedure based on established laboratory methods.[8][9][10][11]

Methodology: Isothermal Crystallization Point Detection

-

Preparation:

-

Accurately weigh a specific mass of dry thallium(I) carbonate powder and place it into a large test tube.

-

Add a precise volume of deionized water to the test tube.[10] Record the exact mass of both the salt and the solvent.

-

-

Dissolution:

-

Assemble an apparatus with the test tube placed in a water bath on a hot/stir plate.

-

Insert a thermometer and a stirrer into the test tube, ensuring the thermometer bulb is fully submerged in the solution but not touching the bottom of the test tube.

-

Gently heat the water bath while continuously stirring the Tl₂CO₃ solution until all the solid has completely dissolved.[8][9] Avoid boiling the solution to prevent solvent loss.[10]

-

-

Crystallization Point Determination:

-

Once all the salt is dissolved, remove the test tube from the hot water bath.

-

Allow the solution to cool slowly while continuing to stir.[8]

-

Carefully observe the solution and record the exact temperature at which the first stable crystals appear. This is the saturation temperature for that specific concentration.[8][9]

-

-

Data Collection for Solubility Curve:

-

Add another precise, small volume of deionized water to the same test tube.

-

Repeat steps 2 and 3. The new saturation temperature will be lower due to the dilution.

-

Repeat this process for a total of at least five to six different dilutions to obtain multiple data points.[10]

-

-

Calculation and Analysis:

-

For each data point (saturation temperature), calculate the solubility in grams of salt per 100 g of water.

-

Plot the calculated solubilities (y-axis) against their corresponding saturation temperatures (x-axis) to construct a solubility curve.[11]

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of ionic compounds.

Caption: Experimental workflow for determining salt solubility.

Caption: Key factors influencing the solubility of Tl₂CO₃.

References

- 1. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. zegmetal.com [zegmetal.com]

- 3. ICSC 1221 - THALLIUM CARBONATE [inchem.org]

- 4. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. TABLE 3-2, Physical and Chemical Properties of Thallium and Compoundsa - Toxicological Profile for Thallium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. chymist.com [chymist.com]

- 11. Untitled [faculty.uml.edu]

molecular weight and formula of thallium(I) carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(I) carbonate (Tl₂CO₃) is a unique inorganic compound, notable as one of the few water-soluble heavy metal carbonates. While its extreme toxicity precludes its direct use in therapeutic applications, its utility as a reagent in specialized organic synthesis reactions makes it a compound of interest for professionals in chemical research and drug development. This guide provides a comprehensive overview of the chemical and physical properties of thallium(I) carbonate, detailed experimental protocols for its application, and critical safety information for its handling.

Core Properties and Data

Thallium(I) carbonate is a white, crystalline, and odorless solid.[1] Its chemical formula is Tl₂CO₃, and it has a molar mass of approximately 468.78 g/mol .[2][3] Unlike most heavy metal carbonates, it is soluble in water and its aqueous solutions are strongly basic due to hydrolysis.[4] It is, however, insoluble in organic solvents such as ethanol, ether, and acetone.[1][5] The compound has a monoclinic crystal structure.[1][4]

Table 1: Physicochemical Properties of Thallium(I) Carbonate

| Property | Value | References |

| Chemical Formula | Tl₂CO₃ | [1][2] |

| Molecular Weight | 468.78 g/mol | [2][3] |

| Appearance | White, odorless, crystalline solid | [1][6] |

| Density | 7.11 g/cm³ at 25 °C | [1] |

| Melting Point | 272 °C (522 °F; 545 K) | [1] |

| Solubility in Water | 5.2 g/100 mL at 25 °C27.2 g/100 mL at 100 °C | [1] |

| Solubility in Organic Solvents | Insoluble in ethanol, ether, acetone | [1][5] |

| Crystal Structure | Monoclinic | [1][4] |

| CAS Number | 6533-73-9 | [2] |

Synthesis and Formulation

The primary method for the synthesis of thallium(I) carbonate is through the reaction of an aqueous solution of thallium(I) hydroxide (B78521) with carbon dioxide.[1][6] The process involves saturating a hot aqueous solution of thallium(I) hydroxide with CO₂, which leads to the precipitation of thallium(I) carbonate.

It is important to note that thallium(I) carbonate can also form as an impurity in the synthesis of thallium(I) hydroxide if there is exposure to atmospheric carbon dioxide.[7]

Applications in Research and Development

While thallium(I) carbonate has limited commercial applications, it serves specific roles in laboratory and industrial settings.

-

Organic Synthesis: Thallium(I) carbonate is primarily used as a base in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] It has been shown to accelerate reaction rates and improve yields, particularly with sterically hindered substrates.[9] This is of significant interest to drug development professionals, as the Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for the synthesis of complex organic molecules.

-

Precursor to other Thallium Compounds: It serves as a starting material for the synthesis of other thallium(I) salts, such as thallium nitrate (B79036) and thallium halides, which have applications in materials science.[5]

-

Specialized Materials: Thallium(I) carbonate is used in the manufacturing of high-refractive-index optical glasses and artificial diamonds.[5][10][11]

It is important to distinguish the use of thallium compounds like thallium(I) carbonate in chemical synthesis from the use of thallium isotopes in medical imaging. The radioisotope Thallium-201 (²⁰¹Tl) is utilized in nuclear medicine for myocardial perfusion imaging (SPECT scans) to diagnose coronary artery disease.[12][13] However, thallium(I) carbonate itself is not directly used in these imaging applications.

Experimental Protocols

Given its role in accelerating Suzuki-Miyaura cross-coupling reactions, a general experimental protocol is provided below. Extreme caution and adherence to all safety protocols are mandatory when handling thallium compounds.

Protocol: Thallium(I) Carbonate in Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure and may require optimization based on the specific substrates used.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Aryl or vinyl boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Thallium(I) carbonate (2.0 mmol)

-

Anhydrous, degassed solvent (e.g., THF, 10 mL)

-

Degassed water (2 mL)

Procedure:

-

In a well-ventilated fume hood, add the aryl or vinyl halide, aryl or vinyl boronic acid, and palladium catalyst to a round-bottomed flask equipped with a magnetic stir bar.

-

Add the thallium(I) carbonate to the flask.[9]

-

Add the anhydrous organic solvent followed by the degassed water.[9]

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80 °C), monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

-

Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.[9]

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.[9]

-

The filtrate should be carefully washed, dried, and concentrated under reduced pressure to yield the crude product, which can then be purified by standard methods such as column chromatography.

Mandatory Visualizations

Diagram 1: Synthesis of Thallium(I) Carbonate

Caption: A simplified workflow for the synthesis of thallium(I) carbonate.

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Thallium(I) carbonate is extremely toxic and poses a severe health hazard. It is fatal if swallowed, inhaled, or absorbed through the skin.[11] Thallium is a cumulative poison, and symptoms of exposure may be delayed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (double-gloving is recommended), safety goggles, a face shield, and a dedicated lab coat. A NIOSH-approved respirator should be used when handling the powder.

-

Handling: All manipulations must be conducted in a certified chemical fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from acids and oxidizing agents.

-

Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Never dispose of thallium waste down the drain.

Conclusion

Thallium(I) carbonate is a compound with a narrow but important range of applications, particularly in facilitating challenging Suzuki-Miyaura cross-coupling reactions. For researchers in organic synthesis and drug development, it can be a valuable tool. However, its utility is overshadowed by its extreme toxicity, which necessitates stringent safety protocols. A thorough understanding of its properties and risks is essential for its safe and effective use in a research setting.

References

- 1. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Thallium(I) carbonate 99.9 trace metals 6533-73-9 [sigmaaldrich.com]

- 4. Thallium(I)-carbonat – Wikipedia [de.wikipedia.org]

- 5. zegmetal.com [zegmetal.com]

- 6. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. THALLIUM(I) CARBONATE | 6533-73-9 [chemicalbook.com]

- 12. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thallium-201 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thallium(I) Carbonate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physical and Chemical Properties of Tl₂CO₃

Thallium(I) carbonate (Tl₂CO₃), also known as thallous carbonate, is a highly toxic inorganic compound. Despite its limited commercial applications due to its extreme toxicity, it serves as a reagent in specific chemical syntheses and presents a subject of interest in toxicological research. This technical guide provides a detailed overview of the physical and chemical properties of thallium(I) carbonate, tailored for researchers, scientists, and drug development professionals. All manipulations of thallium(I) carbonate and its solutions require stringent safety protocols due to its high toxicity upon ingestion, inhalation, and dermal contact.[1][2]

Physical Properties

Thallium(I) carbonate is a white, crystalline solid.[3] It is noteworthy as one of the few water-soluble heavy metal carbonates.[4] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | Tl₂CO₃ | [3] |

| Molar Mass | 468.78 g/mol | [3][5] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 272 °C (522 °F; 545 K) | [3] |

| Density | 7.11 g/cm³ | [3] |

| Solubility in Water | 5.2 g/100 mL at 25 °C | [3][5] |

| 27.2 g/100 mL at 100 °C | [3] | |

| Solubility in other solvents | Insoluble in alcohol, ether, and acetone | [3][5] |

| Crystal Structure | Monoclinic | [3] |

Chemical Properties

Thallium(I) carbonate exhibits chemical properties characteristic of a metal carbonate. It is a stable compound but reacts under specific conditions.

Reactivity with Acids: Like other carbonates, thallium(I) carbonate reacts with strong acids to produce the corresponding thallium(I) salt, water, and carbon dioxide gas.[4]

Reaction with Strong Acids

Caption: Reaction of Thallium(I) Carbonate with a strong acid (HX).

Thermal Decomposition: Upon heating, thallium(I) carbonate decomposes, emitting toxic fumes of thallium.[1]

Synthesis: Thallium(I) carbonate is typically produced by the reaction of thallium(I) hydroxide (B78521) with carbon dioxide.[3][4] Thallium(I) hydroxide itself can be synthesized through various methods, including the reaction of thallium(I) sulfate (B86663) with barium hydroxide.[6] It is important to note that aqueous solutions of thallium(I) hydroxide readily absorb atmospheric carbon dioxide to form thallium(I) carbonate.[7]

Synthesis of Thallium(I) Carbonate

Caption: Synthesis of Thallium(I) Carbonate from Thallium(I) Hydroxide.

Experimental Protocols

Extreme caution must be exercised when handling thallium compounds due to their high toxicity. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.

Determination of Melting Point

The melting point of Tl₂CO₃ can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of Tl₂CO₃ is packed into a capillary tube, sealed at one end.[8][9]

-

The capillary tube is placed in a melting point apparatus.[8]

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[8]

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.[8]

Determination of Aqueous Solubility

The solubility of Tl₂CO₃ in water can be determined by preparing a saturated solution and measuring the concentration of dissolved thallium.

Methodology:

-

An excess amount of Tl₂CO₃ is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (this may take several hours).

-

The solution is filtered to remove undissolved solid.

-

The concentration of thallium in the filtrate is determined using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

-

The solubility is expressed as grams of Tl₂CO₃ per 100 mL of water.

Synthesis of Thallium(I) Carbonate

This protocol outlines the synthesis from thallium(I) hydroxide.

Methodology:

-

A saturated solution of thallium(I) hydroxide is prepared in deionized water.

-

Carbon dioxide gas is bubbled through the solution, or the solution is left exposed to the air (in a fume hood) to absorb atmospheric CO₂.[7]

-

Thallium(I) carbonate, being less soluble than the hydroxide, will precipitate out of the solution as a white solid.

-

The precipitate is collected by filtration, washed with cold deionized water, and dried in a desiccator.

Reaction with Acid (Qualitative)

This protocol demonstrates the reactivity of Tl₂CO₃ with a strong acid.

Methodology:

-

A small amount of Tl₂CO₃ is placed in a test tube.

-

A dilute strong acid (e.g., 1 M H₂SO₄) is carefully added to the test tube.

-

The evolution of a gas (carbon dioxide) indicates a reaction. The resulting solution contains the corresponding thallium(I) salt.

Thermal Decomposition (Qualitative)

This protocol demonstrates the decomposition of Tl₂CO₃ upon heating.

Methodology:

-

A small amount of Tl₂CO₃ is placed in a heat-resistant test tube.[10]

-

The test tube is clamped and fitted with a delivery tube leading to a solution of limewater (calcium hydroxide solution).[10]

-

The Tl₂CO₃ is heated strongly with a Bunsen burner.[10]

-

The production of a white precipitate in the limewater confirms the evolution of carbon dioxide, a product of decomposition.[11]

Crystal Structure Determination by X-ray Diffraction (XRD)

The monoclinic crystal structure of Tl₂CO₃ can be confirmed using single-crystal or powder X-ray diffraction.

Methodology:

-

A suitable single crystal of Tl₂CO₃ is mounted on a goniometer. For powder XRD, a finely ground sample is prepared.[12]

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected on a detector.[12]

-

The resulting data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.

Cellular Toxicity and Signaling Pathways

The toxicity of thallium is of significant interest to researchers and drug development professionals. Thallium(I) ions (Tl⁺) can mimic potassium ions (K⁺) due to their similar ionic radii, leading to widespread disruption of cellular processes.

Key Mechanisms of Thallium Toxicity:

-

Interference with Potassium-Dependent Processes: Tl⁺ can substitute for K⁺ in various ion channels and enzymes, such as the Na⁺/K⁺-ATPase pump, disrupting ion homeostasis and cellular function.

-

Mitochondrial Dysfunction: Thallium accumulates in mitochondria, leading to impaired cellular respiration and a decrease in ATP production.

-

Induction of Oxidative Stress: Thallium exposure can lead to the generation of reactive oxygen species (ROS), causing damage to lipids, proteins, and DNA.

-

Inhibition of Protein Synthesis: Thallium can interfere with ribosome function, leading to a reduction in protein synthesis.

Cellular Signaling Pathways Affected by Thallium

Caption: Overview of cellular targets and pathways affected by thallium(I) ions.

Experimental Workflow for Investigating Thallium Toxicity

Caption: A general experimental workflow for studying the toxicity of thallium(I) carbonate.

References

- 1. ICSC 1221 - THALLIUM CARBONATE [inchem.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 4. Thallium(I) carbonate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 5. Carbonic acid, thallium(1+) salt (1:2) | Tl2CO3 | CID 23031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. zegmetal.com [zegmetal.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. davjalandhar.com [davjalandhar.com]

- 10. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]

- 11. youtube.com [youtube.com]

- 12. azom.com [azom.com]

Unveiling the Scientific Legacy of Thallium Carbonate: A Technical Guide

For Immediate Release

This technical guide delves into the historical applications of thallium carbonate in various scientific domains. Primarily addressing researchers, scientists, and drug development professionals, this document provides an in-depth look at the compound's role in the creation of high-refractive-index glass and diamond simulants, its utility in mineralogy through the preparation of Clerici's solution, and its lesser-known applications in analytical chemistry and as a fungicide. The following sections detail the experimental protocols, quantitative data, and logical workflows associated with these historical uses.

High-Refractive-Index Glass and Diamond Simulants

Historically, this compound (Tl₂CO₃) was a key ingredient in the production of specialized optical glasses with high refractive indices. These glasses were notably used as "paste" or "strass" to create imitation diamonds due to their enhanced brilliance and fire, which mimicked natural diamonds more effectively than standard lead glass.[1] Thallium(I) oxide (Tl₂O), formed by the decomposition of this compound upon heating, is the active component that imparts these desirable optical properties.[2][3]

Experimental Protocol: Synthesis of High-Refractive-Index Thallium Glass

The following protocol is a generalized representation of historical methods for producing thallium-containing glass, derived from the available scientific literature of the late 19th and early 20th centuries.

Materials:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Silicon dioxide (SiO₂) (sand)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Lead(II) oxide (PbO) (optional, for mixed glasses)

-

Crucible (refractory clay or platinum)

-

High-temperature furnace

Procedure:

-

Preparation of the Glass Batch: The raw materials were finely powdered and intimately mixed. The proportion of this compound in the mixture was a critical factor in determining the final refractive index of the glass.

-

Melting: The mixture was placed in a crucible and heated in a furnace to temperatures typically ranging from 1200 to 1500 °C. At these temperatures, the carbonates and oxides fuse. This compound decomposes to thallium(I) oxide and carbon dioxide.

-

Fining: The molten glass was maintained at a high temperature to allow for the escape of gas bubbles (primarily CO₂), a process known as "fining." This step was crucial for achieving optical clarity.

-

Homogenization: The melt was stirred to ensure a uniform composition and, consequently, a consistent refractive index throughout the glass.

-

Cooling and Annealing: The molten glass was then slowly cooled to room temperature. This annealing process was vital to relieve internal stresses and prevent the glass from shattering.

-

Cutting and Polishing: Once cooled, the glass could be cut and polished into desired shapes, such as lenses or imitation gemstones.

Quantitative Data: Optical Properties of Thallium-Containing Glasses

The addition of thallium oxide to glass formulations significantly increases the refractive index. While precise historical data for specific compositions are scarce, it is known that "thallium glass" possessed a much higher refractive index than traditional lead glass.[4]

| Glass Type | Major Components | Typical Refractive Index (n_D) |

| Soda-lime glass | SiO₂, Na₂O, CaO | ~1.5 |

| Lead glass (Flint glass) | SiO₂, K₂O, PbO | 1.5 - 1.7 |

| Thallium glass | SiO₂, K₂O, Tl₂O | > 1.7 |

Note: The refractive index of diamond is approximately 2.42.

Clerici's Solution for Mineral Separation

This compound served as a crucial precursor in the preparation of Clerici's solution, a high-density aqueous solution of thallium(I) formate (B1220265) and thallium(I) malonate. Invented by Enrico Clerici in 1907, this solution's density could be finely adjusted, making it an invaluable tool for the separation of minerals based on their specific gravity.[5]

Experimental Protocol: Preparation of Clerici's Solution from this compound

This two-step protocol outlines the historical synthesis of Clerici's solution, starting with the production of the necessary thallium salts from this compound.

Part 1: Synthesis of Thallium(I) Formate and Thallium(I) Malonate

Materials:

-

Thallium(I) carbonate (Tl₂CO₃)

-

Formic acid (HCOOH)

-

Malonic acid (CH₂(COOH)₂)

-

Distilled water

-

Beakers

-

Heating plate

-

Stirring rod

Procedure:

-

For Thallium(I) Formate:

-

In a fume hood, dissolve thallium(I) carbonate in a minimal amount of hot distilled water.

-

Slowly add a stoichiometric amount of formic acid to the solution. Carbon dioxide will be evolved. Tl₂CO₃ + 2HCOOH → 2Tl(HCOO) + H₂O + CO₂

-

Gently heat the solution to drive the reaction to completion and to concentrate the solution.

-

Allow the solution to cool, whereupon crystals of thallium(I) formate will precipitate.

-

Collect the crystals by filtration and dry them.

-

-

For Thallium(I) Malonate:

-

Follow a similar procedure as for the formate, but use malonic acid instead of formic acid. Tl₂CO₃ + CH₂(COOH)₂ → Tl₂(CH₂ (COO)₂) + H₂O + CO₂

-

Crystallize, collect, and dry the thallium(I) malonate product.

-

Part 2: Preparation of Clerici's Solution

Materials:

-

Thallium(I) formate

-

Thallium(I) malonate

-

Distilled water

-

Graduated cylinder

-

Beaker

-

Heating plate with magnetic stirrer

Procedure:

-

Weigh equal masses of thallium(I) formate and thallium(I) malonate.

-

In a beaker, add the mixture of thallium salts to a small volume of distilled water.

-

Gently heat the mixture while stirring until the salts are completely dissolved.

-

The solution can be concentrated by carefully evaporating water to increase its density, or diluted with water to decrease it.

Quantitative Data: Density of Clerici's Solution

The density of a saturated Clerici's solution is highly dependent on temperature, a property that was exploited for fine-tuned mineral separations.

| Temperature (°C) | Density of Saturated Solution (g/cm³) |

| 20 | 4.25 |

| 90 | 5.0 |

The solution's refractive index also varies linearly with its density, providing a convenient method for determining its concentration.[5]

Logical Workflow for Mineral Separation

The process of separating minerals using Clerici's solution follows a straightforward logic based on buoyancy.

Other Historical Scientific Applications

Detection of Carbon Disulfide

This compound was historically used in analytical chemistry for the detection of carbon disulfide (CS₂). While detailed protocols are scarce in modern literature, the principle likely involved a reaction between CS₂ and a thallium salt in solution, leading to a visible precipitate or color change. Modern methods for CS₂ detection, such as gas chromatography, have since replaced these older qualitative tests.[6]

Fungicidal Properties

Thallium salts, including the carbonate, were recognized for their toxicity and were historically explored for use as fungicides.[7] However, due to the extreme toxicity of thallium compounds to humans and other non-target organisms, their use in agriculture and medicine was short-lived and has been discontinued.

Conclusion

This compound, while now handled with extreme caution due to its toxicity, played a fascinating and important role in the history of science. From enabling the creation of brilliant imitation diamonds and high-performance optical glasses to providing a simple yet effective method for mineral separation, its applications underscore the ingenuity of past chemists and material scientists. This guide serves to document and preserve the knowledge of these historical scientific endeavors for the benefit of future researchers.

References

- 1. books.ub.uni-heidelberg.de [books.ub.uni-heidelberg.de]

- 2. britannica.com [britannica.com]

- 3. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 4. upload.wikimedia.org [upload.wikimedia.org]

- 5. Clerici solution - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.mtech.edu [digitalcommons.mtech.edu]

- 7. pegasusgardenrooms.co.uk [pegasusgardenrooms.co.uk]

Unveiling Thallium Carbonate: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of thallium and the subsequent first synthesis of thallium carbonate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the historical context, experimental procedures, and key data associated with this significant event in chemical history.

The Discovery of Thallium: A Tale of Two Scientists

The discovery of the element thallium in the early 1860s was a landmark achievement in chemistry, made possible by the then-nascent technique of spectroscopy. The credit for this discovery is shared between two scientists who independently identified the new element: English chemist and physicist Sir William Crookes and French chemist Claude-Auguste Lamy.[1][2]

In 1861, while examining the residues from a sulfuric acid production facility, Crookes observed a brilliant green line in the emission spectrum of the material, a line that did not correspond to any known element.[3] This distinctive spectral signature led him to announce the discovery of a new element, which he named "thallium," from the Greek word "thallos," meaning a green twig or shoot.[2]

Independently, in 1862, Lamy also observed the same green spectral line while investigating similar residues from a sulfuric acid plant.[4][5] Lamy was able to isolate a larger quantity of the new metallic element, which allowed for a more thorough characterization of its properties and the preparation of various thallium compounds.[5] This led to a period of controversy regarding priority, which was eventually resolved with both scientists being recognized for their independent discoveries.[5]

First Synthesis of this compound (Tl₂CO₃)

Following the isolation of metallic thallium, both Crookes and Lamy proceeded to investigate its chemical reactivity and prepare a range of its salts. Among these was this compound (Tl₂CO₃), a white, crystalline solid. The first synthesis of this compound was achieved through the reaction of a thallium(I) salt with a carbonate source. While the precise, detailed experimental protocols from their initial work are not extensively documented in a single source, the fundamental chemical principles and the likely methods employed can be reconstructed from their publications and contemporary chemical knowledge.

The most probable route for the first synthesis of this compound by Crookes and Lamy involved the reaction of thallium(I) hydroxide (B78521) (TlOH) or thallium(I) oxide (Tl₂O) with carbon dioxide (CO₂).[6][7][8]

Experimental Protocol: First Synthesis of Thallium(I) Carbonate

The following protocol is a reconstruction based on the established chemistry of thallium and the general laboratory practices of the mid-19th century.

Objective: To synthesize thallium(I) carbonate from metallic thallium.

Reactants:

-

Metallic Thallium (Tl)

-

Distilled Water (H₂O)

-

Carbon Dioxide (CO₂) (gas)

Equipment:

-

Glass beakers

-

Heating apparatus (e.g., Bunsen burner)

-

Filtration apparatus (e.g., filter paper, funnel)

-

Gas generation apparatus for CO₂ (e.g., Kipp's apparatus with marble chips and hydrochloric acid)

-

Crystallizing dish

Methodology:

Step 1: Preparation of Thallium(I) Hydroxide Solution

-

Metallic thallium is dissolved in a suitable acid, such as nitric acid (HNO₃), to form a solution of a soluble thallium(I) salt, for example, thallium(I) nitrate (B79036) (TlNO₃).

-

Reaction:2 Tl(s) + 2 HNO₃(aq) -> 2 TlNO₃(aq) + H₂(g)

-

-

To this solution, a stoichiometric amount of a hydroxide salt, such as potassium hydroxide (KOH), is added to precipitate thallium(I) hydroxide. However, a more direct route described in the literature involves the reaction of thallium metal with water in the presence of air (oxygen) to form thallium(I) hydroxide.[9] For the purpose of this historical reconstruction, we will consider the preparation of an aqueous solution of thallium(I) hydroxide.

-

Alternatively, and more directly, exposing metallic thallium to moist air would lead to the formation of thallium(I) hydroxide on the surface, which could then be dissolved in water.[9]

Step 2: Reaction with Carbon Dioxide

-

A stream of carbon dioxide gas is bubbled through the aqueous solution of thallium(I) hydroxide.

-

The carbon dioxide reacts with the thallium(I) hydroxide to form a white precipitate of thallium(I) carbonate.

-

Reaction:2 TlOH(aq) + CO₂(g) -> Tl₂CO₃(s) + H₂O(l)

-

Step 3: Isolation and Purification

-

The precipitated thallium(I) carbonate is collected by filtration.

-

The solid is washed with a small amount of cold distilled water to remove any soluble impurities.

-

The purified thallium(I) carbonate is then dried, likely in a desiccator or at a gentle heat, to yield the final product as a white crystalline powder.

Quantitative Data

Historical records from the initial discoveries often lack the detailed quantitative data that is standard in modern chemical publications. However, some key physical and chemical properties of this compound were established over time.

| Property | Value |

| Chemical Formula | Tl₂CO₃ |

| Molar Mass | 468.78 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 272 °C |

| Solubility in Water | 5.2 g/100 mL at 25 °C |

| Density | 7.11 g/cm³ |

Data sourced from modern chemical databases, reflecting properties that would have been determined in the years following the initial synthesis.

Visualizations

To further elucidate the processes involved, the following diagrams illustrate the discovery and synthesis pathways.

References

- 1. nzic.org.nz [nzic.org.nz]

- 2. d-nb.info [d-nb.info]

- 3. grokipedia.com [grokipedia.com]

- 4. Thallium — Wikipédia [fr.wikipedia.org]

- 5. Thallium - Wikipedia [en.wikipedia.org]

- 6. Thallium(I) carbonate - Wikipedia [en.wikipedia.org]

- 7. Thallium(I) carbonate Facts for Kids [kids.kiddle.co]

- 8. Thallium(I) carbonate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 9. cdn.ca9.uscourts.gov [cdn.ca9.uscourts.gov]

Spectroscopic Analysis of Thallium(I) Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thallium(I) carbonate (Tl₂CO₃), focusing on infrared (IR) and Raman spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this inorganic compound. Due to the limited availability of specific, publicly accessible quantitative spectral data for thallium(I) carbonate, this guide presents the expected vibrational modes based on the well-understood spectroscopy of the carbonate ion. It also furnishes detailed experimental protocols for acquiring high-quality IR and Raman spectra of solid samples.

Spectroscopic Data: Vibrational Modes of the Carbonate Ion

The vibrational spectrum of thallium(I) carbonate is dominated by the internal modes of the carbonate ion (CO₃²⁻). The carbonate ion belongs to the D₃h point group and is expected to exhibit four fundamental vibrational modes. The activity of these modes in IR and Raman spectroscopy is governed by selection rules. The expected vibrational modes and their approximate frequency ranges, based on data for other inorganic carbonates, are summarized in the table below.

| Vibrational Mode | Description | Symmetry | IR Activity | Raman Activity | Approximate Wavenumber (cm⁻¹) |

| ν₁ | Symmetric C-O Stretch | A₁' | Inactive | Active | 1050 - 1100 |

| ν₂ | Out-of-Plane Bend | A₂" | Active | Inactive | 850 - 900 |

| ν₃ | Asymmetric C-O Stretch | E' | Active | Active | 1400 - 1500 |

| ν₄ | In-Plane Bend | E' | Active | Active | 680 - 750 |

Note: The exact peak positions for thallium(I) carbonate may vary due to factors such as crystal structure, polymorphism, and the mass of the thallium cation.

Experimental Protocols

To obtain reliable IR and Raman spectra of thallium(I) carbonate, the following detailed experimental protocols are recommended.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy